Desmethyl ferroquine

Description

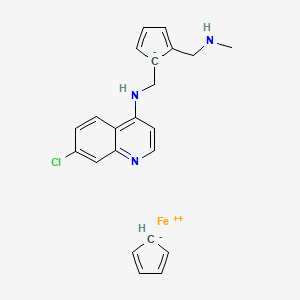

The exact mass of the compound Unii-SK3X1P41RY is 419.085161 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-chloro-N-[[2-(methylaminomethyl)cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN3.C5H5.Fe/c1-19-10-12-3-2-4-13(12)11-21-16-7-8-20-17-9-14(18)5-6-15(16)17;1-2-4-5-3-1;/h2-9,19H,10-11H2,1H3,(H,20,21);1-5H;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDMMOAFGKYNKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFeN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903546-18-9 | |

| Record name | Mono-N-demethylferroquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903546189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONO-N-DEMETHYLFERROQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK3X1P41RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Desmethyl Ferroquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of desmethyl ferroquine (also known as N-desmethylferrochloroquine or SSR97213), the primary and pharmacologically active metabolite of the antimalarial drug ferroquine. The synthesis is analogous to that of ferroquine, employing a convergent reductive amination strategy. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Core Synthesis Pathway

The synthesis of this compound is achieved through a convergent approach, reacting a key ferrocene intermediate with a substituted quinoline. The overall reaction involves the reductive amination of 1-(aminomethyl)-2-formylferrocene with 7-chloroquinolin-4-amine. This process consists of two main stages: the initial condensation to form an imine intermediate, followed by a reduction to yield the final this compound product.[1][2]

Experimental Protocols

The following protocols are adapted from the synthesis of ferroquine, as the synthesis of this compound follows an analogous route.

Step 1: Condensation of 1-(Aminomethyl)-2-formylferrocene and 7-Chloroquinolin-4-amine

This initial step involves the formation of an imine intermediate through the condensation of the two key starting materials.

Methodology:

-

To a reaction vessel equipped with a stirrer and a condenser, add 1-(aminomethyl)-2-formylferrocene and 7-chloroquinolin-4-amine in stoichiometric amounts.

-

Add a suitable solvent, such as ethanol or isopropanol. Protic solvents have been shown to be particularly advantageous for this reaction.

-

The condensation can be facilitated by the presence of a dehydrating agent, such as titanium(IV) isopropoxide (Ti(OiPr)₄), added in equimolar amounts. Alternatively, azeotropic distillation can be employed to remove water and drive the reaction to completion.[2]

-

The reaction mixture is typically heated to reflux.

-

The progress of the condensation can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 2: Reduction of the Imine Intermediate

The imine formed in situ is then reduced to the secondary amine to yield this compound.

Methodology:

-

Upon completion of the condensation step, the reaction mixture containing the imine intermediate is cooled to an appropriate temperature, typically ambient temperature or below.

-

A reducing agent is added to the mixture. Suitable hydride donors include sodium borohydride (NaBH₄), potassium borohydride (KBH₄), or lithium borohydride (LiBH₄).[2][3]

-

The reaction is stirred until the reduction is complete, as monitored by TLC or HPLC.

-

Following the completion of the reaction, the mixture is hydrolyzed. This can be achieved by the addition of an aqueous solution of ammonia or citric acid.[2]

-

The crude this compound can then be isolated and purified using standard techniques such as crystallization from a suitable solvent (e.g., acetone or toluene).[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound, based on the analogous synthesis of ferroquine.

Table 1: Reactants and Stoichiometry

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 1-(Aminomethyl)-2-formylferrocene | C₁₂H₁₃FeNO | 243.09 | 1 |

| 7-Chloroquinolin-4-amine | C₉H₇ClN₂ | 178.62 | 1 |

Table 2: Reaction Conditions

| Parameter | Step 1: Condensation | Step 2: Reduction |

| Solvent | Isopropanol, Ethanol, Toluene | Same as condensation |

| Temperature | Reflux | Ambient or below |

| Dehydrating Agent | Ti(OiPr)₄ (1 eq.) or Azeotropic Distillation | - |

| Reducing Agent | - | NaBH₄, KBH₄, or LiBH₄ |

| Reaction Time | Varies (monitor by TLC/HPLC) | Varies (monitor by TLC/HPLC) |

Table 3: Purification and Yield

| Parameter | Details |

| Purification Method | Crystallization |

| Crystallization Solvents | Acetone, Toluene |

| Expected Yield | High (based on analogous reactions) |

Concluding Remarks

The synthesis of this compound is a robust process centered around a convergent reductive amination reaction. The availability of the starting materials and the straightforward nature of the reaction sequence make this an efficient method for obtaining this important antimalarial compound for research and development purposes. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound.

References

- 1. Synthesis and antimalarial activity in vitro of potential metabolites of ferrochloroquine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US8497375B2 - Method of synthesis of ferroquine by convergent reductive amination - Google Patents [patents.google.com]

- 3. KR20130122709A - Method of synthesis of ferroquine by convergent reductive amination - Google Patents [patents.google.com]

- 4. CN102939297B - The method of ferroquine is synthesized by the reduction amination assembled - Google Patents [patents.google.com]

Desmethyl Ferroquine: A Technical Overview of its Origin, Activity, and Evaluation

Abstract

Desmethyl ferroquine (DMFQ), also identified as SSR97213, is the principal and pharmacologically active metabolite of the organometallic antimalarial drug, ferroquine (FQ). This technical guide details the origins of this compound, stemming from metabolic studies of its parent compound, and outlines its significance in the continued fight against drug-resistant malaria. We provide a comprehensive summary of its in vitro activity, the experimental protocols for its evaluation, and a visualization of its metabolic genesis.

Discovery and Origin

This compound was not discovered through a direct screening process but was identified as a major metabolite during the metabolic profiling of ferroquine. Initial research into ferroquine's metabolism was guided by the known metabolic pathways of chloroquine (CQ), a structurally related 4-aminoquinoline antimalarial. It was postulated that, similar to chloroquine's metabolism to monodesethylchloroquine and didesethylchloroquine, ferroquine would undergo analogous N-demethylation.[1][2]

This hypothesis led to the proactive synthesis of potential metabolites, including N-monodemethyl-ferroquine (this compound) and N-didemethyl-ferroquine, to evaluate their biological activity.[1][2][3] Subsequent in vitro studies using animal and human hepatic models confirmed that ferroquine is indeed primarily metabolized via a major dealkylation pathway to this compound (DMFQ) and subsequently to N-di-desmethyl-ferroquine (di-DMFQ).[4][5][6] This metabolic conversion is mediated by cytochrome P450 enzymes, specifically CYP2C9, CYP3A, and CYP2D6.[4][5][7] this compound is considered a major contributor to the overall antimalarial effect of its parent drug, in part due to its sustained presence in the bloodstream, exhibiting a longer terminal half-life than ferroquine itself.[8][9]

Data Presentation: In Vitro Antimalarial Activity

This compound has demonstrated significant activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. Its potency is notably higher than that of chloroquine, particularly against resistant strains, underscoring its therapeutic potential.[10]

| Compound | P. falciparum Strain(s) | IC₅₀ (nM) [Mean ± SD or 95% CI] | Notes | Reference(s) |

| This compound (SSR97213) | 65 Isolates (Thai-Burmese Border) | 37.00 (95% CI: 34.32 - 39.89) | All isolates were chloroquine-resistant. | [3] |

| This compound (SSR97213) | Multiple Strains | < 45 | Highly active against several P. falciparum strains. | [4][6] |

| This compound (1a) | HB3 (CQS) | > Chloroquine | More potent than chloroquine. | [1][3] |

| This compound (1a) | Dd2 (CQR) | > Chloroquine | More potent than chloroquine. | [1][3] |

| Ferroquine (Parent Drug) | 65 Isolates (Thai-Burmese Border) | 9.30 (95% CI: 8.69 - 9.96) | For comparison; approximately 4-fold more active than DMFQ in this study. | [3] |

| Chloroquine | 65 Isolates (Thai-Burmese Border) | 340.75 (95% CI: 304.04 - 381.89) | For comparison; highlights the potency of DMFQ against CQR strains. | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was first reported by Biot et al. in 1999, based on the anticipated metabolic pathway analogous to chloroquine.[1][3] While the detailed, step-by-step protocol from the original publication is not provided here, the synthetic strategy involves the chemical modification of a ferroquine precursor.[10] A generalized approach, by analogy with related compounds, would involve:

-

Preparation of the Ferrocene Scaffold: Synthesis of a 1,2-disubstituted ferrocene core bearing appropriate functional groups for the subsequent attachment of the side chains.

-

Introduction of the Aminoquinoline Moiety: Coupling of the 7-chloro-4-aminoquinoline group to one of the side chains of the ferrocene scaffold.

-

Formation of the N-desmethyl Side Chain: Synthesis and attachment of the -(methylamino)methyl side chain to the second position of the ferrocene ring.

-

Purification and Characterization: Purification of the final product using chromatographic techniques and characterization by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

For the specific reaction conditions, reagents, and yields, researchers are directed to the primary literature: Biot, C. et al. Bioorganic & Medicinal Chemistry, 1999, 7(12), 2843-7.[1]

In Vitro Antimalarial Activity Assay (Parasite Growth Inhibition)

The 50% inhibitory concentration (IC₅₀) values are determined using a standardized parasite growth inhibition assay.[1]

-

Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes (O+) in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Plate Preparation: The test compounds (this compound, Ferroquine, Chloroquine) are serially diluted and dispensed into 96-well microtiter plates.

-

Infection and Incubation: Synchronized ring-stage parasite cultures are diluted to a specific parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%) and added to the drug-containing wells. The plates are then incubated for 48-72 hours under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).

-

Growth Assessment: Parasite growth is quantified using one of the following methods:

-

[³H]-Hypoxanthine Incorporation: Radiolabeled hypoxanthine is added to the cultures for the final 24 hours of incubation. The incorporated radioactivity, which is proportional to parasite proliferation, is measured using a scintillation counter.[1]

-

pLDH Immunoassay: The activity of the parasite-specific lactate dehydrogenase (pLDH) is measured colorimetrically.[3]

-

-

Data Analysis: The results are expressed as the percentage of growth inhibition compared to drug-free control wells. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal model using appropriate software.

In Vivo Antimalarial Efficacy (Rodent Model)

The curative antimalarial activity in vivo is typically assessed using the 4-day suppressive test (Peters' test) in a rodent malaria model (e.g., Plasmodium berghei or P. vinckei in mice).[1][2]

-

Animal Model: Groups of mice are used for the study.

-

Infection: On day 0, mice are inoculated intravenously or intraperitoneally with a standardized number of parasitized red blood cells (e.g., 1x10⁷ cells).

-

Drug Administration: The test compound is administered to the mice once daily for four consecutive days (day 0 to day 3). The drug can be administered via various routes, such as oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., chloroquine) are included.

-

Monitoring: On day 4, thin blood smears are prepared from the tail blood of each mouse. The slides are stained with Giemsa, and the percentage of parasitized erythrocytes (parasitemia) is determined by microscopic examination.

-

Data Analysis: The average parasitemia in the treated groups is compared to the vehicle-treated control group. The dose that suppresses parasitemia by 50% (ED₅₀) or 90% (ED₉₀) is then calculated.

Visualizations

Metabolic Pathway of Ferroquine

Caption: Metabolic conversion of Ferroquine to its primary and secondary metabolites.

Experimental Workflow for In Vitro Activity Testing

Caption: Standard workflow for determining the in vitro antimalarial IC50 values.

References

- 1. Synthesis and antimalarial activity in vitro of potential metabolites of ferrochloroquine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antimalarial ferroquine: from bench to clinic | Parasite [parasite-journal.org]

- 3. In vitro activity of ferroquine (SSR 97193) against Plasmodium falciparum isolates from the Thai-Burmese border - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. mdpi.com [mdpi.com]

- 9. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | CymitQuimica [cymitquimica.com]

Desmethyl Ferroquine: A Technical Overview of its Chemical Structure, Synthesis, and Antimalarial Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl ferroquine (SSR97213) is the principal and biologically active metabolite of ferroquine, a novel organometallic antimalarial agent.[1][2] Ferroquine itself was developed as a chloroquine analogue with the strategic incorporation of a ferrocene moiety to overcome chloroquine resistance.[3][4] this compound, a mono-N-demethylated derivative of its parent compound, has demonstrated significant efficacy against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action and the experimental methodologies used for its evaluation.

Chemical Structure and Physicochemical Properties

This compound is characterized by a 4-aminoquinoline core linked to a ferrocene group through a methylamino-methyl side chain. The key structural difference from ferroquine is the presence of a methylamino group (-NHCH₃) in place of a dimethylamino group (-N(CH₃)₂).

| Property | Value | Reference |

| IUPAC Name | 7-chloro-N-[[2-(methylaminomethyl)cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+) | [5] |

| Synonyms | Mono-N-demethylferroquine, SSR97213 | [5] |

| CAS Number | 903546-18-9 | [1][5] |

| Molecular Formula | C₂₂H₂₂ClFeN₃ | [1][5] |

| Molecular Weight | 419.73 g/mol | [1][5] |

| SMILES | CNCC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2] | [5] |

| Appearance | Light yellow to yellow solid | [1] |

| Solubility | DMSO: 2.5 mg/mL (5.96 mM; requires sonication) H₂O: < 0.1 mg/mL (insoluble) | [1][6] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a convergent reductive amination process, as outlined in patent literature for ferroquine and its metabolites.[7][8][9] The general strategy involves the condensation of an appropriate aldehyde-amino ferrocene intermediate with 7-chloroquinolin-4-amine, followed by reduction of the resulting imine.

General Synthetic Scheme:

-

Preparation of the Aldehyde-Amino Ferrocene Intermediate: Synthesis of 1-(methylaminomethyl)-2-formyl-ferrocene. This key intermediate can be prepared from a suitable ferrocene precursor through a series of reactions involving formylation and aminomethylation.

-

Condensation: The aldehyde-amino ferrocene intermediate is condensed with 7-chloroquinolin-4-amine in a suitable solvent, such as toluene, often in the presence of an acid catalyst like p-toluenesulfonic acid, to form an imine intermediate.

-

Reduction: The imine is then reduced to the corresponding amine, this compound. A variety of reducing agents can be employed for this step, such as sodium borohydride in ethanol.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to yield pure this compound.

Characterization

The structural confirmation of synthesized this compound would be performed using a combination of spectroscopic and spectrometric techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the presence and connectivity of all protons and carbons in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecule and confirm its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final compound.

Antimalarial Activity

This compound exhibits potent in vitro activity against a wide range of P. falciparum strains, including those resistant to chloroquine.

| P. falciparum Strain | IC₅₀ (nM) | Reference |

| 3D7 (Chloroquine-sensitive) | 4.9 ± 0.9 | [10] |

| W2 (Chloroquine-resistant) | 12.0 ± 2.6 | [10] |

| Clinical Isolates (Thai-Burmese border, n=65) | 37.00 (95% CI: 34.32 - 39.89) | [11] |

| P. vivax (schizont maturation, n=52) | 77 (75% CIs: 14 - 205) | [12] |

Mechanism of Action: Inhibition of Heme Detoxification

The primary mechanism of action for this compound, similar to its parent compound and other 4-aminoquinolines, is the inhibition of heme detoxification within the malaria parasite's digestive vacuole.[13]

During its intraerythrocytic stage, the parasite digests large quantities of host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline pigment called hemozoin (β-hematin). This compound is believed to accumulate in the acidic digestive vacuole and interfere with this polymerization process. This leads to the buildup of toxic free heme, which in turn causes oxidative stress, damages cellular membranes, and ultimately leads to parasite death.

References

- 1. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase II pilot trial to evaluate safety and efficacy of ferroquine against early Plasmodium falciparum in an induced blood-stage malaria infection study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medipol.edu.tr [medipol.edu.tr]

- 4. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mmv.org [mmv.org]

- 6. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of ferroquine enantiomers: first investigation of effects of metallocenic chirality upon antimalarial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US8497375B2 - Method of synthesis of ferroquine by convergent reductive amination - Google Patents [patents.google.com]

- 9. KR20130122709A - Method of synthesis of ferroquine by convergent reductive amination - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phytopharmajournal.com [phytopharmajournal.com]

- 13. In vitro activity of ferroquine (SSR 97193) against Plasmodium falciparum isolates from the Thai-Burmese border - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Desmethyl Ferroquine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl ferroquine (DMFQ), also known as SSR97213, is the principal and most active metabolite of the antimalarial drug ferroquine (FQ).[1][2][3][4][5][6] This organometallic compound demonstrates significant efficacy against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, the deadliest malaria parasite.[1][5] The mechanism of action of this compound is multifactorial, primarily centered on the disruption of heme detoxification within the parasite's digestive vacuole, a pathway shared with its parent compound and other 4-aminoquinolines.[7][8] Emerging evidence also points to the generation of reactive oxygen species (ROS) as a key contributor to its parasiticidal activity, leading to oxidative stress and membrane damage. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Metabolism of Ferroquine to this compound

Ferroquine undergoes hepatic metabolism primarily through N-demethylation to yield its major active metabolite, this compound.[1][3][9][10][11] This biotransformation is catalyzed by several cytochrome P450 isoforms, including CYP2C9, CYP2C19, CYP3A4, and to a lesser extent, CYP2D6.[1][3][9][11] this compound can be further metabolized to the less active N-di-desmethyl ferroquine.[9]

Core Mechanism of Action

The antimalarial activity of this compound is primarily attributed to its action within the acidic digestive vacuole of the Plasmodium parasite. Here, it disrupts the crucial process of heme detoxification and induces oxidative stress.

Inhibition of Hemozoin Formation

During its intraerythrocytic stage, the malaria parasite digests large amounts of host hemoglobin for nutrients, releasing toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert crystalline structure called hemozoin. This compound, like other 4-aminoquinolines, is a weak base that accumulates in the acidic digestive vacuole.[12] It is proposed that DMFQ binds to heme, forming a complex that caps the growing hemozoin crystal, thereby preventing further polymerization.[13][14][15] The resulting accumulation of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[8][12][16]

Generation of Reactive Oxygen Species (ROS)

A distinguishing feature of ferroquine and its active metabolite is the presence of the ferrocenyl moiety, which is implicated in the generation of reactive oxygen species (ROS).[2][8] Within the oxidative and acidic environment of the digestive vacuole, the ferrocene group can undergo redox cycling, leading to the production of cytotoxic hydroxyl radicals (•OH) and other ROS.[2][8][16] These highly reactive species can cause lipid peroxidation of the digestive vacuole membrane, leading to its permeabilization and the leakage of its contents into the parasite cytoplasm, triggering a cascade of events leading to cell death.[17][18][19][20]

Quantitative Data

The following table summarizes the in vitro antimalarial activity of this compound (SSR97213) against various strains of P. falciparum.

| Compound | P. falciparum Strain | Resistance Profile | IC50 (nM) | Reference(s) |

| This compound (SSR97213) | 3D7 | Chloroquine-Susceptible | 25.3 ± 4.5 | [3][10] |

| W2 | Chloroquine-Resistant | 37.0 ± 5.0 | [3][10] | |

| Clinical Isolates (Thailand) | Multi-drug Resistant | 37.00 (95% CI: 34.32-39.89) | [17] | |

| P. vivax Clinical Isolates | - | 77 (75% CI: 14-205) | [10] | |

| Ferroquine (for comparison) | 3D7 | Chloroquine-Susceptible | 10.5 ± 2.1 | [3][10] |

| W2 | Chloroquine-Resistant | 15.2 ± 3.4 | [3][10] | |

| Clinical Isolates (Thailand) | Multi-drug Resistant | 9.30 (95% CI: 8.69-9.96) | [17] | |

| P. vivax Clinical Isolates | - | 15 (75% CI: 12-20) | [10] | |

| Chloroquine (for comparison) | 3D7 | Chloroquine-Susceptible | 15.8 ± 3.2 | [3][10] |

| W2 | Chloroquine-Resistant | 285 ± 55 | [3][10] |

Experimental Protocols

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This protocol is adapted from established methods for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.[2][3][9][13][21]

Objective: To quantify the in vitro efficacy of this compound against P. falciparum.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine)

-

Human erythrocytes (O+)

-

96-well black microplates with clear bottoms

-

This compound stock solution (in DMSO)

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.

-

Add 100 µL of the drug dilutions to the assay plate. Include drug-free wells (negative control) and wells with a known antimalarial (e.g., chloroquine) as a positive control.

-

Prepare a parasite suspension at 2% parasitemia and 2% hematocrit in complete culture medium.

-

Add 100 µL of the parasite suspension to each well of the drug-dosed plate.

-

Incubate the plate for 72 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator.

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Measure fluorescence using a plate reader.

-

Calculate IC50 values by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

Heme Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.[14][16][22][23][24][25][26]

Objective: To determine the inhibitory effect of this compound on heme polymerization.

Materials:

-

Hemin chloride

-

Sodium acetate buffer (0.5 M, pH 4.8)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Plate shaker

-

Spectrophotometer

Procedure:

-

Prepare a solution of hemin chloride in DMSO.

-

In a 96-well plate, add serial dilutions of this compound.

-

Add the hemin solution to each well.

-

Initiate the polymerization by adding sodium acetate buffer.

-

Incubate the plate at 37°C for 18-24 hours with gentle shaking.

-

After incubation, centrifuge the plate and discard the supernatant.

-

Wash the pellet with DMSO to remove unreacted hemin.

-

Dissolve the β-hematin pellet in 0.1 M NaOH.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Detection of Reactive Oxygen Species (ROS)

This protocol utilizes a cell-permeant fluorescent probe to detect the generation of ROS in P. falciparum.[5][8][12][16][19][21][22][27][28]

Objective: To qualitatively and quantitatively assess the induction of ROS by this compound in parasites.

Materials:

-

P. falciparum culture

-

CellROX™ Deep Red or Green Reagent (or similar ROS-sensitive probe)

-

SYTO™ 16 Green Fluorescent Nucleic Acid Stain (for parasite identification)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat synchronized parasite cultures with this compound at various concentrations for a defined period (e.g., 4 hours).

-

Wash the cells with PBS.

-

Resuspend the cells in PBS containing 5 µM CellROX™ reagent and incubate for 30 minutes at 37°C.[21]

-

For co-staining, add SYTO™ 16 to a final concentration of 40 nM during the last 5-10 minutes of incubation.[21]

-

Wash the cells twice with PBS.

-

Analyze the cells by flow cytometry or fluorescence microscopy to quantify the fluorescence intensity of the ROS probe in the parasite-infected erythrocytes.

Resistance and Cross-Resistance

A significant advantage of ferroquine and this compound is their activity against chloroquine-resistant parasite strains.[1][12] Chloroquine resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which expels the drug from the digestive vacuole. While there can be a weak correlation observed between the in vitro activities of ferroquine and chloroquine, this is not considered indicative of clinical cross-resistance.[14][17][18] The unique structural features of ferroquine and its metabolite, particularly the bulky ferrocenyl group, are thought to hinder their recognition and transport by PfCRT, allowing them to accumulate in the digestive vacuole of resistant parasites.[12]

Conclusion

This compound is a potent antimalarial metabolite with a dual mechanism of action that effectively targets both chloroquine-susceptible and -resistant P. falciparum. Its ability to inhibit hemozoin formation and generate reactive oxygen species within the parasite's digestive vacuole underscores its potential as a valuable component in future antimalarial therapies. Further research into the precise molecular interactions and the full spectrum of its effects on parasite physiology will continue to refine our understanding of this promising therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of ferroquine (SSR97193) in animal and human hepatic models and antimalarial activity of major metabolites on Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Reactive Oxygen Species as the Brainbox in Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] IN VITRO METABOLISM OF FERROQUINE (SSR97193) IN ANIMAL AND HUMAN HEPATIC MODELS AND ANTIMALARIAL ACTIVITY OF MAJOR METABOLITES ON PLASMODIUM FALCIPARUM | Semantic Scholar [semanticscholar.org]

- 11. Physicochemical Properties [tdec.cmu.edu.tw]

- 12. emulatebio.com [emulatebio.com]

- 13. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Origin of reactive oxygen species in erythrocytes infected with Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Drug-induced permeabilization of parasite's digestive vacuole is a key trigger of programmed cell death in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of ferrocenyl phosphines as potent antimalarials targeting the digestive vacuole function of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Oxidative Stress and Pathogenesis in Malaria [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Plasmodium falciparum uses vitamin E to avoid oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. Novel insights into heme binding to hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. tools.thermofisher.com [tools.thermofisher.com]

- 28. encyclopedia.pub [encyclopedia.pub]

Desmethyl Ferroquine: A Technical Whitepaper on its Antimalarial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl ferroquine (DMFQ), also known as SSR97213, is the principal and active metabolite of ferroquine (FQ), a novel 4-aminoquinoline organometallic antimalarial compound. Ferroquine itself has demonstrated significant activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. As the major metabolite, this compound plays a crucial role in the overall and sustained antimalarial efficacy of its parent compound. This technical guide provides an in-depth overview of the antimalarial properties of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing important pathways and workflows.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, including its in vitro antimalarial activity and pharmacokinetic profile. For comparative purposes, data for the parent compound, ferroquine, and the standard antimalarial, chloroquine, are also included where available.

Table 1: In Vitro Antimalarial Activity of this compound and Comparators

| Compound | P. falciparum Strain | Susceptibility | IC50 (nM) | Reference |

| This compound (SSR97213) | Field Isolates (Thai-Burmese border) | Multi-drug resistant | 37.0 (95% CI: 34.32 - 39.89) | [1] |

| W2 | CQR | < 45 | [2] | |

| 3D7 | CQS | < 45 | [2] | |

| Ferroquine (FQ) | Field Isolates (Thai-Burmese border) | Multi-drug resistant | 9.30 (95% CI: 8.69 - 9.96) | [1] |

| W2 | CQR | Significantly lower than CQ | [2] | |

| 3D7 | CQS | Significantly lower than CQ | [2] | |

| Chloroquine (CQ) | Field Isolates (Thai-Burmese border) | Multi-drug resistant | 340.75 (95% CI: 304.04 - 381.89) | [1] |

Note: The in vitro activity of this compound is significant, particularly against chloroquine-resistant strains, although it is generally four times less active than its parent compound, ferroquine.[1]

Table 2: Pharmacokinetic Properties of this compound and Ferroquine

| Compound | Parameter | Value | Species | Reference |

| This compound (SSR97213) | Apparent terminal half-life (t½) | ~31 days | Human | [3] |

| Ferroquine (FQ) | Apparent terminal half-life (t½) | ~16 days | Human | [3] |

Note: this compound exhibits a significantly longer half-life than ferroquine, contributing to the prolonged prophylactic effect of the parent drug.[2]

Table 3: Cytotoxicity Data

Specific CC50 values for this compound were not available in the reviewed literature. However, the cytotoxicity of the parent compound, ferroquine, has been evaluated. It is generally accepted that for a promising antimalarial lead, the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50 or IC50), should be greater than 100.

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |

| Ferroquine (FQ) | Chinese Hamster Ovarian (CHO) | Data not explicitly provided, but SI values are high | 101 - 2227 (relative to NF54 and Dd2 strains) | [4] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the evaluation of the antimalarial properties of this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a common method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. Cultures are kept at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

-

Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations.

-

Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted compound is added in triplicate. Control wells containing no drug and wells with a known antimalarial (e.g., chloroquine) are also included.

-

Parasite Inoculation: A synchronized parasite culture (typically at the ring stage) is diluted to a final parasitemia of 0.5-1% and a hematocrit of 2% and added to each well.

-

Incubation: The plate is incubated for 72 hours under the standard culture conditions.

-

Lysis and Staining: After incubation, the plate is frozen at -80°C to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with parasitic DNA.

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.

In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test in Mice)

This standard test evaluates the ability of a compound to suppress parasitemia in a murine malaria model.

-

Animal Model: Swiss albino or other suitable mouse strains are used. The animals are housed under standard laboratory conditions.

-

Parasite Strain: A rodent malaria parasite, such as Plasmodium berghei, is used for infection.

-

Infection: Mice are inoculated intraperitoneally with a standardized dose of parasitized red blood cells (e.g., 1 x 10^7 infected erythrocytes).

-

Drug Administration: The test compound, this compound, is formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water). The compound is administered orally or by another appropriate route once daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle only, and a positive control group receives a standard antimalarial drug like chloroquine.

-

Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

-

Data Analysis: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite suppression. The dose required to achieve 50% suppression (ED50) can be determined by testing a range of doses.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of a compound on a mammalian cell line.

-

Cell Culture: A suitable mammalian cell line (e.g., HepG2, CHO) is cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: The test compound, this compound, is serially diluted in culture medium and added to the wells. Control wells with no compound are included.

-

Incubation: The plate is incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: After a few hours of incubation with MTT, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the compound concentration.

Visualizations

Metabolic Pathway of Ferroquine

Caption: Metabolic conversion of Ferroquine to its primary active metabolite, this compound.

Experimental Workflow for In Vitro Antiplasmodial Assay

Caption: Workflow for determining the in vitro antiplasmodial activity of this compound.

Conclusion

This compound is a key contributor to the antimalarial efficacy of its parent drug, ferroquine. Its significant in vitro activity against both chloroquine-sensitive and -resistant strains of P. falciparum, combined with its remarkably long half-life, underscores its importance in the sustained therapeutic and prophylactic action of ferroquine. While further studies are needed to fully elucidate its cytotoxicity profile and in vivo efficacy as a standalone agent, the existing data strongly support its role as a critical active metabolite in the fight against malaria. This technical guide provides a foundational understanding for researchers and drug development professionals working on the next generation of antimalarial therapies.

References

Desmethyl Ferroquine: An In-depth Technical Guide on its Activity Against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl ferroquine (DMFQ), also known as mono-N-demethyl ferroquine or SSR97213, is the major and pharmacologically active metabolite of the novel antimalarial drug, ferroquine (FQ, SSR97193).[1][2] Ferroquine, an organometallic compound developed to overcome widespread chloroquine (CQ) resistance, undergoes metabolic N-demethylation to form DMFQ.[3][4] This metabolite significantly contributes to the overall and sustained antimalarial activity observed after the administration of ferroquine, exhibiting a longer terminal half-life than its parent compound.[1][2][5] This document provides a comprehensive overview of the in vitro activity of this compound against Plasmodium falciparum, its metabolic generation, and putative mechanisms of action.

In Vitro Antiplasmodial Activity

This compound demonstrates potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. Its efficacy, while slightly reduced compared to the parent compound ferroquine, remains significantly higher than that of chloroquine, particularly against resistant strains.[3]

Table 1: Comparative In Vitro Activity (IC50) of this compound and Related Compounds against P. falciparum Strains

| Compound | Strain | Chloroquine Susceptibility | IC50 (nM) | Reference(s) |

| This compound (DMFQ) | 3D7 | Sensitive | < 45 | [5] |

| W2 | Resistant | < 45 | [5] | |

| Thai Border Isolates (n=64) | Multi-drug Resistant | 37.0 (95% CI: 34.3-39.9) | [6][7] | |

| Ferroquine (FQ) | 3D7 | Sensitive | 10-30 | [6][8] |

| W2 | Resistant | 10-30 | [6][8] | |

| Thai Border Isolates (n=65) | Multi-drug Resistant | 9.3 (95% CI: 8.7-10.0) | [7] | |

| Chloroquine (CQ) | 3D7 | Sensitive | ~20 | [3] |

| W2 | Resistant | > 200 | [3] |

Note: IC50 values can vary between studies due to different experimental conditions.

Metabolic Pathway of Ferroquine to this compound

Ferroquine is primarily metabolized in the liver via an oxidative N-dealkylation pathway.[4][5] This process is catalyzed by several cytochrome P450 (CYP) isoforms, including CYP2C9, CYP2C19, CYP3A4, and potentially CYP2D6 in some individuals.[3][9] The major metabolic route involves the removal of one methyl group from the terminal nitrogen atom of the side chain to produce the active mono-N-desmethyl ferroquine (DMFQ). A subsequent demethylation can occur to form the di-N,N-desmethyl ferroquine (di-DMFQ), which has substantially lower antimalarial activity.[1][4]

References

- 1. Pharmacokinetics of Ferroquine, a Novel 4-Aminoquinoline, in Asymptomatic Carriers of Plasmodium falciparum Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ferrocene Conjugates of Chloroquine and other Antimalarials: the Development of Ferroquine, a New Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activity of ferroquine (SSR 97193) against Plasmodium falciparum isolates from the Thai-Burmese border - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

Preliminary In Vitro Profile of Desmethyl Ferroquine: A Technical Review

An in-depth analysis of the early-stage laboratory studies of desmethyl ferroquine (SSR97213), the primary active metabolite of the antimalarial agent ferroquine. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the foundational in vitro data, experimental methodologies, and metabolic context of this significant compound.

Executive Summary

This compound (DMFQ), also known as mono-N-demethyl ferroquine or SSR97213, is the major and active metabolite of ferroquine (FQ).[1][2] Preliminary in vitro investigations have been crucial in characterizing its antimalarial potential. These studies reveal that this compound exhibits potent activity against both chloroquine-susceptible (CQ-S) and, notably, chloroquine-resistant (CQ-R) strains of Plasmodium falciparum.[3] While its activity is slightly decreased compared to the parent compound, ferroquine, it remains significantly more potent than chloroquine, particularly against resistant strains.[4][5] This suggests that this compound substantially contributes to the overall therapeutic efficacy of ferroquine and possesses a long half-life, potentially contributing to a prolonged post-treatment protective effect.[1][6]

Quantitative In Vitro Activity

The antimalarial potency of this compound has been quantified against various P. falciparum strains. The following tables summarize the available 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) data, comparing its activity to that of its parent compound, ferroquine, and the conventional antimalarial, chloroquine.

Table 1: In Vitro Antimalarial Activity of this compound and Comparator Compounds against P. falciparum Strains

| Compound | P. falciparum Strain | IC50 (nM) | IC90 (nM) | Reference(s) |

| This compound | 3D7 (CQ-S) | 15.1 ± 2.6 | 24.3 ± 4.2 | [7] |

| W2 (CQ-R) | 16.2 ± 3.4 | 44.2 ± 11.5 | [7] | |

| Ferroquine | 3D7 (CQ-S) | 10.2 ± 2.1 | 15.2 ± 3.1 | [7] |

| W2 (CQ-R) | 11.5 ± 2.9 | 20.1 ± 4.5 | [7] | |

| Chloroquine | 3D7 (CQ-S) | 25.3 ± 5.4 | 40.1 ± 8.7 | [7] |

| W2 (CQ-R) | 355.2 ± 75.1 | 580.4 ± 121.3 | [7] |

Table 2: Cytotoxicity Data

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| This compound | HFF | 38.22 ± 15.55 | 71 | [8] |

Note: The Selectivity Index (SI) is calculated as CC50 / IC50 (against T. gondii in the cited study, providing an indication of selectivity).

Experimental Protocols

The in vitro activity of this compound was primarily assessed using standardized parasite growth inhibition assays. The methodologies employed are detailed below.

In Vitro Antimalarial Susceptibility Testing

A common method for determining the IC50 values is the [3H]-hypoxanthine incorporation assay, which measures the inhibition of parasite nucleic acid synthesis.

Protocol: [3H]-Hypoxanthine Incorporation Assay

-

Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human red blood cells at a specified parasitemia and hematocrit in RPMI 1640 medium supplemented with human serum and hypoxanthine.[9]

-

Drug Preparation: Test compounds (this compound, ferroquine, chloroquine) are serially diluted in culture medium.

-

Assay Plate Preparation: The diluted compounds are added to 96-well microtiter plates.

-

Parasite Inoculation: Infected red blood cells are added to each well to achieve a final parasitemia of approximately 0.1-0.5%.

-

Incubation: The plates are incubated for 42-48 hours in a controlled atmosphere with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[10][11]

-

Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

-

Harvesting and Scintillation Counting: The cells are harvested onto filter mats, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The counts are expressed as a percentage of the untreated control, and IC50 values are determined by non-linear regression analysis of the dose-response curves.

Another method mentioned for assessing antimalarial drug susceptibility is the double-site enzyme-linked pLDH immunodetection (DELI) assay.[11]

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated to determine its selectivity for the parasite over mammalian cells.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human Foreskin Fibroblasts (HFF) are seeded in 96-well plates and allowed to adhere overnight.[8]

-

Compound Addition: The cells are incubated with various concentrations of the test compound for 72 hours.[8]

-

MTT Incubation: The culture medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and the plate is incubated for 4 hours.[8]

-

Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Visualized Pathways and Workflows

Metabolic Pathway of Ferroquine

Ferroquine undergoes oxidative metabolism in the liver, primarily through N-demethylation, to form this compound. This process is catalyzed by several cytochrome P450 enzymes.[4][7]

Caption: Metabolic conversion of Ferroquine to its primary active metabolite, this compound.

Experimental Workflow for In Vitro Antimalarial Assay

The general workflow for assessing the in vitro antimalarial activity of compounds like this compound follows a standardized procedure from parasite culture to data analysis.

Caption: Standard workflow for the [3H]-hypoxanthine incorporation antimalarial susceptibility assay.

Conclusion

The preliminary in vitro data for this compound strongly support its role as a key contributor to the antimalarial activity of its parent drug, ferroquine. Its significant potency against chloroquine-resistant P. falciparum strains underscores its potential relevance in overcoming drug resistance.[12] While slightly less active than ferroquine itself, its favorable activity profile and longer half-life are promising attributes.[1][4] Further comprehensive studies, including mechanism of action and potential for resistance development, are warranted to fully elucidate the therapeutic potential of this important metabolite.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mybiosource.com [mybiosource.com]

- 3. Pharmacokinetics of Ferroquine, a Novel 4-Aminoquinoline, in Asymptomatic Carriers of Plasmodium falciparum Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of ferroquine (SSR97193) in animal and human hepatic models and antimalarial activity of major metabolites on Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] IN VITRO METABOLISM OF FERROQUINE (SSR97193) IN ANIMAL AND HUMAN HEPATIC MODELS AND ANTIMALARIAL ACTIVITY OF MAJOR METABOLITES ON PLASMODIUM FALCIPARUM | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.plos.org [journals.plos.org]

- 9. mmv.org [mmv.org]

- 10. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activity of ferroquine (SSR 97193) against Plasmodium falciparum isolates from the Thai-Burmese border - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

Desmethyl Ferroquine: A Key Metabolite in the Antimalarial Action of Ferroquine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ferroquine (FQ, SSR97193) is a promising organometallic antimalarial agent that has demonstrated significant efficacy against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum. A crucial aspect of its pharmacological profile is its biotransformation into active metabolites. This technical guide provides a comprehensive overview of desmethyl ferroquine (SSR97213), the major and pharmacologically active metabolite of ferroquine. We will delve into its metabolic pathway, quantitative pharmacological data, and the experimental protocols used for its characterization, offering valuable insights for researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.

Metabolic Pathway of Ferroquine to this compound

Ferroquine undergoes oxidative metabolism primarily in the liver, leading to the formation of several metabolites. The major metabolic pathway involves the N-demethylation of the terminal nitrogen atom of the side chain, resulting in the formation of this compound (also referred to as N-monodemethylated ferroquine, DMFQ, or SSR97213).[1][2][3] This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, with isoforms CYP2C9, CYP2C19, and CYP3A4 being the main contributors.[3][4] Some studies also suggest a possible role for CYP2D6 in certain individuals.[3][4]

Further metabolism can occur, leading to the formation of a di-N,N-demethylated metabolite.[3] However, this compound is considered the principal active metabolite, contributing significantly to the overall antimalarial efficacy of the parent drug.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the metabolism and antimalarial activity of ferroquine and this compound.

Table 1: In Vitro Metabolism of Ferroquine in Liver Microsomes

| Species | Ferroquine Disappearance (% remaining after 60 min) | This compound Formation (pmol/min/mg protein) | Reference |

| Human | ~70% | ~5 | --INVALID-LINK-- |

| Monkey | ~20% | ~25 | --INVALID-LINK-- |

| Rat | ~10% | ~35 | --INVALID-LINK-- |

| Mouse | ~5% | ~45 | --INVALID-LINK-- |

| Dog | ~80% | ~2 | --INVALID-LINK-- |

Table 2: In Vitro Antimalarial Activity (IC50, nM)

| Compound | P. falciparum 3D7 (CQ-susceptible) | P. falciparum W2 (CQ-resistant) | Reference |

| Ferroquine | 10.5 ± 2.1 | 15.3 ± 3.4 | --INVALID-LINK-- |

| This compound | 23.7 ± 4.5 | 38.6 ± 7.2 | --INVALID-LINK-- |

| Chloroquine | 8.9 ± 1.5 | 256 ± 45 | --INVALID-LINK-- |

Table 3: Human Pharmacokinetic Parameters

| Parameter | Ferroquine | This compound | Reference |

| Tmax (h) | 4 - 8 | 4 - 12 | --INVALID-LINK-- |

| Cmax (ng/mL) | 143 - 220 (400-800 mg repeated dose, Day 1) | 48.5 - 130 (400-800 mg repeated dose, Day 1) | --INVALID-LINK-- |

| AUC (ng·h/mL) | 1,730 - 3,490 (400-800 mg repeated dose, Day 1) | 920 - 2,100 (400-800 mg repeated dose, Day 1) | --INVALID-LINK-- |

| Half-life (t1/2, days) | 10.9 - 16 | 23.8 - 31 | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

In Vitro Metabolism Studies

The in vitro metabolism of ferroquine is typically investigated using liver microsomes from various species, including humans.

1. Microsome Preparation: Liver microsomes are prepared from fresh or frozen liver tissue by differential centrifugation. The tissue is homogenized in a buffer solution, and the homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction, which is rich in CYP enzymes.

2. Incubation Conditions: Ferroquine is incubated with liver microsomes (typically 0.5-1 mg/mL protein concentration) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C. The reaction is initiated by the addition of an NADPH-generating system or NADPH.

3. Reaction Termination and Sample Preparation: At various time points, the reaction is stopped by adding a quenching solvent, such as acetonitrile. The samples are then centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

4. Analytical Method: The concentrations of ferroquine and its metabolites in the supernatant are determined using analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[1] These methods allow for the separation and quantification of the parent drug and its metabolites.

In Vitro Antimalarial Activity Assay (pLDH Assay)

The antimalarial activity of ferroquine and this compound is commonly assessed using a parasite lactate dehydrogenase (pLDH) assay.

1. Parasite Culture: P. falciparum strains (e.g., chloroquine-susceptible 3D7 and chloroquine-resistant W2) are cultured in vitro in human erythrocytes using standard culture medium (e.g., RPMI 1640 supplemented with serum and hypoxanthine). The parasite cultures are synchronized to the ring stage before drug exposure.

2. Drug Treatment: The test compounds (ferroquine, this compound, and reference antimalarials) are serially diluted and added to the parasite cultures in 96-well plates. The plates are then incubated for a period of 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

3. pLDH Assay: After incubation, the parasite viability is assessed by measuring the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH). The cells are lysed, and a reaction mixture containing the pLDH substrate (lactate) and a chromogenic substrate is added. The pLDH enzyme catalyzes the reduction of NAD+ to NADH, which in turn reduces the chromogenic substrate, leading to a color change that is measured spectrophotometrically.

4. Data Analysis: The optical density (OD) values are used to determine the percentage of parasite growth inhibition at each drug concentration. The 50% inhibitory concentration (IC50) is then calculated by non-linear regression analysis of the dose-response curves.

Conclusion

This compound is a critical component in the overall antimalarial profile of ferroquine. Its significant in vitro activity against both drug-sensitive and drug-resistant P. falciparum strains, coupled with its prolonged half-life in humans, underscores its importance in the sustained therapeutic effect of the parent drug. A thorough understanding of its formation, pharmacological properties, and the methodologies used for its characterization is paramount for the continued development and optimization of ferroquine-based antimalarial therapies. This guide provides a foundational resource for researchers and drug developers, consolidating key data and protocols to facilitate further investigation into this important metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of the lactate dehydrogenase activity of Plasmodium falciparum as an assessment of parasitemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.iec.gov.br [scielo.iec.gov.br]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of Ferroquine, a Novel 4-Aminoquinoline, in Asymptomatic Carriers of Plasmodium falciparum Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of Desmethyl Ferroquine: A Technical Guide

Abstract

Desmethyl ferroquine (DMFQ), the primary N-demethylated metabolite of the potent antimalarial agent ferroquine (FQ), exhibits significant antiplasmodial activity and a longer biological half-life than its parent compound.[1][2] Consequently, its thorough characterization is imperative for comprehensive pharmacokinetic, pharmacodynamic, and drug metabolism studies. This technical guide provides an in-depth overview of the core spectroscopic techniques utilized for the analysis and characterization of this compound. It includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to support researchers and scientists in the field of drug development.

Introduction

Ferroquine (FQ, SSR97193) is a promising organometallic antimalarial drug developed to combat chloroquine-resistant strains of Plasmodium falciparum.[2][3] Its metabolic pathway primarily involves N-dealkylation, leading to the formation of N-desmethyl-ferroquine (DMFQ) and subsequently N-di-desmethyl-ferroquine.[1][4] These metabolites, particularly DMFQ, are not mere byproducts; they retain substantial antimalarial efficacy and are found in significant concentrations in the blood after FQ administration.[2][4] Understanding the structural and spectral properties of DMFQ is therefore crucial for evaluating the overall therapeutic profile of ferroquine.

This guide focuses on the key spectroscopic methods for identifying and quantifying DMFQ: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for identifying and quantifying drug metabolites due to its high sensitivity and specificity. Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is particularly well-suited for analyzing compounds like this compound in complex biological matrices.

Experimental Protocol: LC-ESI-MS/MS

The following protocol is adapted from methodologies used for the analysis of ferroquine and its metabolites in human hepatic models.[5]

-

Sample Preparation: Incubate ferroquine with human hepatic models (e.g., microsomes or hepatocytes) to generate metabolites. Terminate the reaction and extract the compounds using a suitable organic solvent.

-

Chromatographic Separation (HPLC):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Maintained at a constant rate suitable for the column dimensions.

-

Injection Volume: A small, precise volume of the extracted sample is injected.

-

-

Mass Spectrometric Detection (ESI-MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is effective for these basic compounds.

-

MS Scan: A full scan is performed to identify the precursor (parent) ions of the compounds of interest.

-

MS/MS Scan: The precursor ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern (product ions).

-

Data Presentation: Mass Spectrometry

The primary data obtained from MS analysis includes the mass-to-charge ratio (m/z) of the parent ion and its major fragments.

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| This compound (DMFQ) | 504.1 | Specific fragment data not detailed in search results | [5] |

| Ferroquine (FQ) | 518.1 | 445.1, 390.1, 255.1 | [5] |

Note: While the precursor ion for DMFQ is identified, detailed public data on its specific MS/MS fragmentation is limited. The fragmentation pattern is expected to be similar to ferroquine, involving cleavage of the side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. While obtaining sufficient quantities of a metabolite for NMR analysis can be challenging, it is essential for confirming the precise structure, including the site of demethylation. The synthesis of a this compound standard is often required for full characterization.[5]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve a purified sample of synthetic this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Acquisition: Standard proton NMR spectra are acquired. Techniques such as COSY and HSQC can be used for more detailed structural assignments.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and referenced (typically to TMS at 0.00 ppm).

Data Presentation: ¹H NMR

Specific ¹H NMR chemical shift data for this compound is not available in the provided search results. However, the spectrum would be expected to be very similar to that of ferroquine, with the notable absence of one N-methyl singlet signal and potential shifts in the adjacent methylene protons. For context, the ¹H NMR spectrum of a related ruthenoquine analog showed two sets of signals, indicating the presence of conformational isomers.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for studying interactions in different environments. The quinoline and ferrocene moieties in this compound are strong chromophores.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or buffered aqueous solution) using quartz cuvettes.

-

Instrument: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: Scan a range of wavelengths (e.g., 190-1100 nm) to identify the wavelengths of maximum absorbance (λmax).[6] A blank containing only the solvent is used for baseline correction.

-

Analysis: The absorbance values can be used for quantitative analysis based on the Beer-Lambert law, provided a calibration curve is established.

Data Presentation: UV-Vis Spectroscopy

Studies on ferroquine show characteristic absorption bands that are sensitive to pH and solvent polarity, a behavior expected to be mirrored by this compound.[7]

| Compound | Solvent/Condition | λmax (nm) | Reference |

| Ferroquine (FQ) | Aqueous, pH 7.00 | ~257, with other transitions visible | [7] |

| Ferroquine (FQ) | Aqueous, pH 5.13 | ~244, ~340, with shifts indicating protonation | [7] |

Note: The UV-Vis spectrum of this compound is predicted to be very similar to that of ferroquine, as the demethylation of the side chain has a minimal effect on the main chromophores (quinoline and ferrocene).

Visualizations: Workflows and Pathways

Metabolic Pathway of Ferroquine

Caption: Metabolic conversion of Ferroquine to its primary and secondary demethylated metabolites.[1][4]

Experimental Workflow for Metabolite Analysis

Caption: General experimental workflow for the identification of this compound from in vitro models.

Conclusion

The spectroscopic analysis of this compound is fundamental to understanding the complete pharmacological profile of its parent drug, ferroquine. Mass spectrometry serves as the primary tool for its sensitive detection and identification in biological systems. While detailed public data for NMR and UV-Vis spectroscopy of the isolated metabolite are scarce, the principles and expected outcomes can be reliably inferred from the extensive studies on ferroquine. The methodologies and data presented in this guide provide a solid foundation for researchers engaged in the development and metabolic analysis of this important class of antimalarial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ferrocene Conjugates of Chloroquine and other Antimalarials: the Development of Ferroquine, a New Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Investigations on the Novel Antimalarial Ferroquine in Biomimetic Solutions Using Deep UV Resonance Raman Spectroscopy and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Desmethyl Ferroquine: A Technical Guide

Introduction

Desmethyl ferroquine (DMFQ), also known by its laboratory code SSR97213, is the primary and pharmacologically active metabolite of Ferroquine (FQ).[1][2] Ferroquine, an organometallic derivative of chloroquine, was developed to overcome widespread resistance to existing antimalarial drugs.[3][4] As the major circulating metabolite with a longer half-life than its parent compound, a thorough understanding of the physicochemical properties of this compound is critical for drug development professionals, scientists, and researchers in the field of antimalarial chemotherapy.[2][5][6] This document provides a comprehensive overview of these properties, including detailed experimental methodologies and visual representations of key pathways and workflows.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound, with its parent compound, Ferroquine, included for comparative analysis.

| Property | This compound (DMFQ) | Ferroquine (FQ) | Reference |

| Molecular Formula | C22H22ClFeN3 | C23H24ClFeN3 | [1] |

| Molecular Weight | 419.73 g/mol | 433.75 g/mol | [1] |

| Solubility (In Vitro) | DMSO: 2.5 mg/mL (5.96 mM) (ultrasonication may be required) H₂O: < 0.1 mg/mL (insoluble) | DMSO: 20 mg/mL H₂O: 10 mg/mL | [1][7] |

| Biological Half-Life (t½) | ~31.4 days | ~15.9 days | [1][2] |

| pKa | Data not explicitly available | pKa1 = 8.19 pKa2 = 6.99 | [3][8][9][10] |

| Lipophilicity (log D) | Data not explicitly available | pH 7.4: 2.95 pH 5.2: -0.77 | [9][10][11] |

| Biological Activity | Potent activity against chloroquine-susceptible and resistant P. falciparum strains. | Potent activity against chloroquine-susceptible and resistant P. falciparum strains. | [1][2] |

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe the standard methodologies employed for the key parameters.

Solubility Determination

The solubility of a compound is a critical factor influencing its absorption and bioavailability.

-

Methodology: A common method for determining thermodynamic solubility is the shake-flask method.

-

An excess amount of the compound (e.g., this compound) is added to a specific solvent system (e.g., DMSO, water, or a buffered solution).

-

The suspension is agitated or shaken at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The results for DMFQ indicate it is poorly soluble in water but shows moderate solubility in DMSO.[1]

-

Lipophilicity Measurement (log D)

Lipophilicity, often expressed as the distribution coefficient (log D) at a specific pH, is a key indicator of a drug's ability to cross biological membranes.

-

Methodology: The octanol-water partition coefficient is the standard measure.

-

A solution of the compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (e.g., pH 7.4 to simulate cytosolic pH or pH 5.2 to simulate the parasite's digestive vacuole).[9][10][11]

-

The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is achieved.

-